2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
This compound is a derivative of polysubstituted pyrimidine . It’s part of a series of compounds designed and synthesized for their potential antitumor activities .
Molecular Structure Analysis
The molecular structure of this compound involves a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antifungal Properties
A study by Tang et al. (2019) detailed the design and synthesis of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. These compounds exhibited significant antibacterial and antifungal activities, particularly against tobacco mosaic virus (TMV), Xanthomonas oryzae, and Ralstonia solanacearum, showcasing their potential as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Anticancer Activity
The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors by Shukla et al. (2012) revealed their potential as anticancer agents. These compounds attenuated the growth of human lymphoma B cells in vitro and in a mouse xenograft model, highlighting their therapeutic potential against cancer (Shukla et al., 2012).
Molecular Structures
Boechat et al. (2011) provided insights into the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, offering a foundation for understanding the molecular interactions that underpin their biological activities. These studies on molecular structures facilitate the design of more effective compounds (Boechat et al., 2011).
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-5-4-6-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBHSMHDPCCBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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